molecular formula C9H14O4 B13184984 Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13184984
M. Wt: 186.20 g/mol
InChI Key: XDNLJNQCWKUNCI-UHFFFAOYSA-N
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Description

Methyl 1,6-dioxaspiro[26]nonane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate diols with esters under acidic conditions to form the spirocyclic structure. One common method involves the use of a diol and an ester in the presence of an acid catalyst to promote the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate: A similar compound with an additional methyl group, which may alter its reactivity and applications.

    1,6-Dioxaspiro[2.5]octane-2-carboxylate: Another spiro compound with a different ring size, affecting its chemical properties.

Uniqueness

Methyl 1,6-dioxaspiro[2

Biological Activity

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The compound features a unique spirocyclic structure, which connects two rings through a single atom. Its molecular formula is C10_{10}H14_{14}O4_{4}, with a molecular weight of 186.20 g/mol. The presence of the dioxaspiro framework and a carboxylate functional group enhances its ability to fit into binding sites of enzymes and receptors, suggesting significant implications for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for specific binding to proteins, which can influence enzyme activity and metabolic pathways. The mechanism typically involves hydrolysis of the ester group, leading to the release of active metabolites capable of further interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural features may exhibit diverse biological effects, including:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
  • Modulation of Metabolic Pathways : Interaction with pathways relevant to drug metabolism and pharmacokinetics.
  • Anticancer Properties : Similar compounds have demonstrated activity against various cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the potential applications and efficacy of this compound, it is beneficial to compare it with other spirocyclic compounds known for their biological activities:

Compound NameStructural FeaturesUnique Aspects
Methyl 1,6-dioxaspiro[4.5]decane-7-carboxylateDifferent dioxaspiro configurationKnown as an enzyme inhibitor in medicinal applications
Methyl tetrahydro-3,3-dimethyl-6-oxo-2H-pyran-2-carboxylateTetrahydropyran ringSignificant anticancer activity against specific cell lines
1-Oxaspiro[2.6]nonaneSimpler spirocyclic structureUtilized in drug discovery due to strong binding affinity
7,7-Dimethyl-8-vinyl-1,4-dioxaspiro[4.4]nonaneMore complex dioxaspiro arrangementPotential building block in organic synthesis

This table illustrates how this compound stands out due to its specific combination of functional groups and structural rigidity, contributing to its unique reactivity and potential biological applications compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of spirocyclic compounds, including this compound:

  • Enzyme Interaction Studies : Research has shown that the compound can modulate the activity of enzymes involved in metabolic pathways. For instance, studies on related compounds have indicated potential inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis .
  • Anticancer Activity : Investigations into structurally similar compounds have revealed promising results against various cancer cell lines, suggesting that this compound may also possess anticancer properties worth exploring further.
  • Synthetic Applications : The compound's unique structure makes it a valuable precursor in organic synthesis, allowing for the development of new pharmaceuticals and biologically active molecules through various chemical transformations.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 1,7-dioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-11-8(10)7-9(13-7)3-2-5-12-6-4-9/h7H,2-6H2,1H3

InChI Key

XDNLJNQCWKUNCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCCOCC2

Origin of Product

United States

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